(4R)-4-[4-(cyanomethoxy)phenyl]-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid
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Overview
Description
(4R)-4-[4-(cyanomethoxy)phenyl]-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid is a complex organic compound with a unique structure that includes a quinoline core, a cyanomethoxy group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-[4-(cyanomethoxy)phenyl]-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid typically involves multiple steps, including the formation of the quinoline core, the introduction of the cyanomethoxy group, and the addition of the carboxylic acid functional group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-[4-(cyanomethoxy)phenyl]-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The cyanomethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
(4R)-4-[4-(cyanomethoxy)phenyl]-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific pathways or diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which (4R)-4-[4-(cyanomethoxy)phenyl]-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and molecules with cyanomethoxy or carboxylic acid functional groups. Examples include:
- Quinoline N-oxides
- Cyanomethoxy-substituted aromatics
- Carboxylic acid derivatives
Uniqueness
What sets (4R)-4-[4-(cyanomethoxy)phenyl]-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties
Properties
Molecular Formula |
C22H20N2O3 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
(4R)-4-[4-(cyanomethoxy)phenyl]-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C22H20N2O3/c1-13-16(22(25)26)9-10-19-17-3-2-4-18(17)21(24-20(13)19)14-5-7-15(8-6-14)27-12-11-23/h2-3,5-10,17-18,21,24H,4,12H2,1H3,(H,25,26)/t17?,18?,21-/m0/s1 |
InChI Key |
NIVDEQFZMCZBLY-NGICGMGXSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1N[C@H](C3C2C=CC3)C4=CC=C(C=C4)OCC#N)C(=O)O |
Canonical SMILES |
CC1=C(C=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)OCC#N)C(=O)O |
Origin of Product |
United States |
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